tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-9-10-4-5-11-6-7-16-13(18)12(11)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,16,18)(H,17,19) |
InChI Key |
QPABEEHUBAPXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(CCNC2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Pictet-Spengler Reaction
The 1,2,3,4-tetrahydroisoquinolin-7-one core is often synthesized using the Pictet-Spengler reaction, a condensation between β-phenylethylamine derivatives and carbonyl compounds. For example:
- Starting Materials : 7-nitrohomophthalic anhydride reacts with amines to form intermediates.
- Reduction Step : Nitro groups are reduced to amines using hydrogen and palladium catalysts (e.g., 10% Pd/C in methanol) to yield 7-amino-3,4-dihydroisoquinolin-1-one derivatives.
- Functionalization : The amine intermediate undergoes further reactions with isocyanates (e.g., 4-acetylphenyl isocyanate) in benzene with DIPEA as a base to form urea derivatives.
Table 1: Key Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitro Reduction | H₂, 10% Pd/C, MeOH, 25°C | 85–92 | |
| Urea Formation | 4-Acetylphenyl isocyanate, DIPEA, benzene | 75–80 |
Boc Protection and Carbamate Synthesis
The methylcarbamate group is introduced via Boc protection, a widely used strategy for amine protection in peptide synthesis:
- Amine Activation : The amine intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Methyl Group Introduction : Alkylation with methyl iodide or methyl triflate under phase-transfer catalysis (e.g., tetrabutylammonium bromide) yields the methylcarbamate.
Table 2: Boc Protection and Alkylation Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0–20°C | 90–95 | |
| Methyl Alkylation | CH₃I, TBAI, Cs₂CO₃, DMF, 60°C | 80–85 |
Alternative Routes: Palladium-Catalyzed Coupling
For complex substrates, palladium-mediated cross-coupling reactions enable direct functionalization:
- Bromide Intermediate : tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-98-6) undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst.
- Cyanation : Bromide intermediates are converted to nitriles using Zn(CN)₂ in DMF at 110°C, followed by purification via silica gel chromatography.
Table 3: Palladium-Catalyzed Functionalization
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, DMF, 110°C | 47–94 | |
| Cyanation | Zn(CN)₂, DMF, 110°C | 70–90 |
Optimization of Reaction Conditions
Solvent Selection and Base Efficiency
Chiral Resolution and Stereocontrol
- Enantiomeric Purity : Racemic mixtures are resolved using chiral columns (e.g., ChiralPak T101) with isopropyl alcohol/acetonitrile (10:90).
- Yield vs. Purity : Higher enantiomeric excess (e.g., αD = ±77.52°) correlates with optimized column parameters.
Challenges and Solutions
Viscosity Management in Industrial Scales
Scalability of Boc-Protected Intermediates
- Batch Processing : Boc-protected amines are stable under inert atmospheres, enabling large-scale syntheses.
- Purification : Silica gel chromatography (e.g., ethyl acetate/hexanes) isolates pure products with >90% yield.
Comparative Analysis of Key Methods
Table 4: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Pictet-Spengler | High yield, scalable | Requires nitro reduction step |
| Boc Protection | Mild conditions, high purity | Limited to primary amines |
| Palladium Catalysis | Diverse functionalization | High catalyst cost, air sensitivity |
Chemical Reactions Analysis
tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of tert-butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The synthesis typically involves the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine under inert conditions to prevent side reactions. The progress can be monitored using thin-layer chromatography, and purification is usually achieved through column chromatography.
Biological Applications
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown it to be effective against Escherichia coli and Bacillus cereus, suggesting its potential as an antimicrobial agent .
Anticancer Activity : The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may modulate enzyme activities related to cancer pathways. This modulation can influence critical signaling pathways involved in cancer progression, making it a candidate for further therapeutic development .
Case Studies
Antimicrobial Evaluation : In a study focused on evaluating various carbamate derivatives for antibacterial activity, this compound demonstrated significant effectiveness against E. coli and B. cereus, indicating its potential for development as an antimicrobial agent .
Cancer Research : Another investigation assessed the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific types of cancer through enzyme inhibition .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Carbamate-Protected Tetrahydroisoquinoline Derivatives
The Boc group in this compound distinguishes it from other protective carbamates, such as benzyloxycarbonyl (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) . Key differences include:
The Boc group’s acid-labile nature makes this compound preferable in synthetic routes requiring orthogonal protection strategies.
Tetrahydroisoquinolinone Derivatives Without Carbamate Groups
Removing the Boc-carbamate moiety yields 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanamine, which lacks the steric bulk of the tert-butyl group. This increases hydrophilicity but reduces stability during amine-involving reactions. For example:
| Property | This Compound (With Boc) | Free Amine Analog |
|---|---|---|
| Water Solubility | Low (tert-butyl hydrophobic) | Moderate to High |
| Synthetic Utility | Protected amine for stepwise synthesis | Reactive but requires in-situ protection |
Alternative Scaffolds: Isoquinoline vs. Quinoline
For instance:
| Property | Tetrahydroisoquinolinone (This Compound) | Quinoline Derivative |
|---|---|---|
| Aromaticity | Partially saturated | Fully unsaturated |
| Dipole Moment | Higher (due to carbonyl) | Lower |
| Bioactivity Relevance | Common in CNS-targeting molecules | Antimalarial/anticancer scaffolds |
Stability and Reactivity
The Boc group’s stability under basic conditions allows this compound to endure nucleophilic environments, unlike Fmoc-protected analogs. However, its acid sensitivity necessitates careful handling in acidic reaction steps.
Solubility and Handling
The compound’s low water solubility (inferred from tert-butyl hydrophobicity) may limit its application in aqueous-phase reactions. Derivatives with polar groups (e.g., hydroxyl or carboxyl) exhibit improved solubility but require additional protection steps.
Biological Activity
Introduction
tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate is an organic compound classified as a carbamate. Its unique structure, featuring a tert-butyl group and a tetrahydroisoquinoline moiety, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₀N₂O₃, with a molecular weight of 276.33 g/mol. The compound's structure contributes to its interactions with biological systems.
| Property | Value |
|---|---|
| CAS Number | 1461715-67-2 |
| Molecular Formula | C₁₅H₂₀N₂O₃ |
| Molecular Weight | 276.33 g/mol |
| Purity | 90% |
Synthesis
The synthesis of this compound typically involves the reaction of 1-oxo-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under inert conditions to minimize side reactions and is monitored using thin-layer chromatography for progress assessment.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties:
Antimicrobial Activity
Studies suggest that this compound may inhibit the growth of various microbial strains. The mechanism could involve the interaction with microbial enzymes or receptors essential for their survival.
Anticancer Activity
The compound shows promise as an anticancer agent by potentially targeting specific enzymes involved in cancer cell proliferation. For instance, it may interact with thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .
The mechanism of action involves the formation of covalent bonds between the carbamate group and nucleophilic sites on enzymes or receptors. This interaction may modulate their activity and influence cellular processes through the tetrahydroisoquinoline moiety .
Research Findings
Several studies have investigated the biological activities and mechanisms of action of this compound:
- Antimicrobial Studies : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains in vitro.
- Anticancer Studies : Another research focused on its effects on cancer cell lines showed that the compound significantly reduced cell viability through apoptosis induction.
- Enzyme Interaction Studies : Investigations into its interaction with TS revealed that it could act as an inhibitor, disrupting DNA synthesis in cancer cells.
Case Studies
This compound demonstrates significant potential as a therapeutic agent due to its antimicrobial and anticancer properties. Ongoing research into its mechanisms of action and interactions with biological targets will be crucial for exploring its applications in drug development.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate?
The compound is synthesized via carbamate formation using tert-butyl carbamate-protected intermediates. A representative procedure involves:
- Reaction Conditions : Room temperature, using phenylformamido esters as starting materials.
- Purification : Flash column chromatography with a gradient of 0–50% ethyl acetate in petroleum ether, yielding ~42% pure product .
- Key Steps : Protection of the amine group with a tert-butyloxycarbonyl (Boc) moiety, followed by cyclization to form the tetrahydroisoquinoline core.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δH 7.82 ppm for aromatic protons, δC 164.02 ppm for the carbonyl group) confirm regiochemistry and functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Experimental m/z values (e.g., [M+H]⁺ observed at 277.1558 vs. calculated 277.1547) validate molecular formula and purity .
- Coupling Constants : J values in NMR (e.g., J = 16.0 Hz for vicinal protons) provide stereochemical insights .
Q. What purification strategies are effective for isolating tert-Butyl N-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methyl]carbamate?
- Flash Chromatography : Optimal separation is achieved using ethyl acetate/petroleum ether gradients, which resolve polar byproducts .
- Solvent Selection : Ethyl acetate’s moderate polarity prevents co-elution of Boc-protected intermediates with unreacted starting materials.
Advanced Research Questions
Q. How can synthetic yields be improved for the carbamate formation step?
Yield optimization strategies include:
- Catalytic Additives : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling .
- Temperature Control : Conducting reactions under reflux (e.g., in THF or DCM) to enhance reaction kinetics .
- Stoichiometric Adjustments : Using excess Boc anhydride (1.5–2.0 equiv.) to drive the reaction to completion .
Q. How should researchers resolve discrepancies between theoretical and experimental NMR data during structural elucidation?
- Solvent Effects : Verify solvent peaks (e.g., DMSO-d6 at δH 2.50 ppm) and adjust referencing .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers .
- Dynamic Effects : Assess exchange broadening in NH or OH protons (e.g., δH 6.96 ppm for the carbamate NH) to confirm hydrogen bonding .
Q. What mechanistic insights explain the stability of the Boc-protected intermediate under acidic/basic conditions?
- Acid Sensitivity : The Boc group is cleaved under strong acids (e.g., TFA) via carbocation formation, but remains stable in mild acidic/basic conditions (pH 4–9) .
- Steric Protection : The tert-butyl group shields the carbamate carbonyl from nucleophilic attack, enhancing stability during storage and reactions .
Q. How can the compound’s reactivity be tailored for applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
